Bis-(2-allyloxy-ethyl)-amine
Overview
Description
Bis-(2-allyloxy-ethyl)-amine: is an organic compound characterized by the presence of two allyloxy groups attached to an ethylamine backbone
Mechanism of Action
Target of Action
Bis-(2-allyloxy-ethyl)-amine is a complex compound with a unique mechanism of action. It’s known that similar compounds interact with various enzymes and proteins within the cell, affecting their function and leading to changes in cellular processes .
Mode of Action
The mode of action of this compound involves a series of biochemical reactions. One study suggests that similar compounds react with cobaloxime (I), leading to the formation of (tetrahydro-3-furanyl)methylcobaloximes via an electron transfer from cobaloxime (I) to the halides to give radical anions . This reaction sequence involves the rupture of a halide ion to give an organic radical and the ring closure to give a (tetrahydro-3-furanyl)methyl radical, followed by the radical coupling between the organic radical and the cobaloxime (II) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, temperature, presence of other compounds, and specific conditions within the cell . .
Biochemical Analysis
Biochemical Properties
Bis-(2-allyloxy-ethyl)-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to react with cobaloxime (I), leading to the formation of (tetrahydro-3-furanyl)methylcobaloximes through an electron transfer process . This interaction involves the rupture of a halide ion to form an organic radical, followed by ring closure and radical coupling . Such interactions highlight the compound’s potential in facilitating complex biochemical reactions.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic activities and gene regulation . These effects underscore the compound’s potential in modulating cellular behavior and its relevance in biochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s reaction with cobaloxime (I) results in the formation of radical anions, which subsequently lead to the creation of (tetrahydro-3-furanyl)methyl radicals . These radicals play a crucial role in the compound’s biochemical activity, influencing various molecular processes and pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the photolysis of the resulting organo-cobaloximes can be analyzed under both aerobic and anaerobic conditions . Understanding these temporal effects is essential for optimizing the compound’s use in biochemical experiments and ensuring accurate results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. It is crucial to determine the threshold levels and safe dosage ranges to avoid potential toxicity . Such studies are vital for assessing the compound’s safety and efficacy in biological systems.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect overall cellular metabolism and energy production
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound may interact with transporters or binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s efficacy and its ability to reach target sites within the cell.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-(2-allyloxy-ethyl)-amine typically involves the reaction of 2-allyloxyethanol with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 2-allyloxyethanol by reacting allyl alcohol with ethylene oxide in the presence of a catalyst.
Step 2: Reaction of 2-allyloxyethanol with ethylenediamine under reflux conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in the presence of a solvent such as toluene or ethanol to facilitate the reaction and improve product isolation.
Chemical Reactions Analysis
Types of Reactions: Bis-(2-allyloxy-ethyl)-amine undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The allyloxy groups can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of new derivatives with substituted allyloxy groups.
Scientific Research Applications
Chemistry: Bis-(2-allyloxy-ethyl)-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and polymers.
Biology: In biological research, this compound is used as a ligand in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel drugs and therapeutic agents. Its unique structure allows for the development of compounds with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives. Its reactivity and versatility make it a valuable component in various formulations.
Comparison with Similar Compounds
Bis-(2-hydroxyethyl)-amine: Similar structure but with hydroxy groups instead of allyloxy groups.
Bis-(2-methoxyethyl)-amine: Contains methoxy groups instead of allyloxy groups.
Bis-(2-ethoxyethyl)-amine: Contains ethoxy groups instead of allyloxy groups.
Uniqueness: Bis-(2-allyloxy-ethyl)-amine is unique due to the presence of allyloxy groups, which provide additional reactivity and versatility compared to similar compounds. The allyloxy groups can participate in various chemical reactions, making the compound suitable for a wide range of applications.
Properties
IUPAC Name |
2-prop-2-enoxy-N-(2-prop-2-enoxyethyl)ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-7-12-9-5-11-6-10-13-8-4-2/h3-4,11H,1-2,5-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCADRVJHSQKOAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCNCCOCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.